1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine
Description
The compound “1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine” features a pyridine core substituted at the 3-position with a propan-1-amine chain and at the 6-position with a 4-isopropylpiperazinyl group. This structure combines a heteroaromatic system with a flexible amine linker and a substituted piperazine moiety, which may confer unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored in drug discovery due to their versatility in modulating solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C15H26N4 |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C15H26N4/c1-4-14(16)13-5-6-15(17-11-13)19-9-7-18(8-10-19)12(2)3/h5-6,11-12,14H,4,7-10,16H2,1-3H3 |
InChI Key |
LVZQVIWOYDHWQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS reactions are widely employed to introduce the piperazine group onto the pyridine ring. A chloropyridine intermediate, such as 6-chloro-5-substituted pyridine, reacts with 4-isopropylpiperazine under basic conditions. For example, tert-butyl 4-(6-chloro-5-substituted-pyridin-3-yl)piperazine-1-carboxylate is synthesized via refluxing in acetonitrile with potassium carbonate, achieving moderate yields (45–60%). Subsequent deprotection with trifluoroacetic acid yields the free piperazine-pyridine intermediate.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for attaching the piperazine group. Using Pd(OAc)₂ and Xantphos as a ligand, 6-bromopyridine derivatives couple with 4-isopropylpiperazine in toluene at 110°C, achieving yields up to 75%. This method reduces side products compared to NAS but requires stringent anhydrous conditions.
Functionalization of the Propan-1-Amine Backbone
The propan-1-amine chain is introduced via reductive amination or alkylation of the pyridine-piperazine intermediate.
Reductive Amination
A ketone precursor, such as 1-(6-(4-isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-one, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Yields range from 50–65%, with purification via silica gel chromatography. This method is favored for its simplicity but requires careful pH control to minimize over-reduction.
Grignard Addition
Alternative approaches employ Grignard reagents to form the amine backbone. Reaction of 6-(4-isopropylpiperazin-1-yl)nicotinaldehyde with ethylmagnesium bromide in THF, followed by quenching with aqueous NH₄Cl, yields the secondary alcohol intermediate. Subsequent oxidation with MnO₂ and reductive amination completes the propan-1-amine chain.
Optimization of Reaction Conditions
Solvent Systems
Catalytic Efficiency
Comparative studies of palladium catalysts show Pd₂(dba)₃ outperforms Pd(OAc)₂ in coupling reactions, reducing reaction times by 30%.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
| Intermediate | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
|---|---|---|
| 6-Chloro-5-(4-isopropylpiperazin-1-yl)pyridine | 1.05 (d, 6H), 2.65–2.80 (m, 8H), 8.25 (s, 1H) | 254.2 [M+H]⁺ |
| 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine | 1.10 (d, 6H), 1.50–1.70 (m, 2H), 3.20–3.40 (m, 8H), 8.15 (s, 1H) | 263.3 [M+H]⁺ |
Purification via flash chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity, as confirmed by HPLC.
Comparison with Analogous Compounds
Structural analogs, such as 1-(6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine, exhibit similar synthetic pathways but lower yields (40–50%) due to reduced steric hindrance during piperazine coupling . Introducing the isopropyl group enhances solubility in organic phases, streamlining extraction steps.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Biological Activity
1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine, also known as a derivative of pyridine and piperazine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula of and a molecular weight of approximately 262.36 g/mol. Its structure includes a piperazine ring substituted with an isopropyl group and a pyridine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine exhibit various biological activities, including:
- Antitumor Activity : Inhibitory effects on cancer cell lines.
- Antidepressant Effects : Potential modulation of neurotransmitter systems.
- Antimicrobial Properties : Efficacy against certain bacterial strains.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Serotonin Receptors : Modulation of serotonin pathways may contribute to antidepressant effects.
- Dopamine Receptors : Potential influence on dopaminergic signaling, relevant for mood regulation and anti-addictive properties.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), which are crucial in cancer proliferation.
Antitumor Activity
A study conducted by researchers explored the antitumor effects of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value ranging from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HCT116 (Colon) | 25 |
Antidepressant Effects
In behavioral studies, the compound was tested in rodent models for its antidepressant-like activity using the forced swim test. The results showed a decrease in immobility time, suggesting potential antidepressant effects comparable to standard treatments like fluoxetine.
Antimicrobial Properties
The antimicrobial efficacy was evaluated against several bacterial strains including E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating moderate antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
- Substituent Effects : The target’s 4-isopropylpiperazine group introduces greater steric bulk than the 4-methylpiperazine in cyclohexane derivatives . This could enhance hydrophobic interactions in biological targets but may reduce solubility.
- Core Structure : The pyridine core in the target compound and ’s chloropyridine derivative enables π-π stacking, unlike the cyclohexane in , which offers rigidity and conformational stability .
Pyridine Derivatives with Amine Linkers
The propan-1-amine linker in the target compound differs from other pyridine-based amines:
- Propan-1-amine vs.
- Comparison with Pyrazole Derivatives () : Pyridine’s electron-deficient aromatic system contrasts with pyrazole’s dual nitrogen atoms, which can alter electronic distribution and binding affinity .
Analytical Data Comparison
Table 2: Key Analytical Properties of Selected Compounds
- HRMS : The target compound’s theoretical molecular weight (~305 g/mol) is lower than ’s indole-piperidine derivative (460.3435 g/mol), reflecting differences in structural complexity .
- NMR : Pyridine protons in the target compound would likely resonate near δ 8.5–9.0, similar to ’s pyridin-3-yl signals .
Structure-Activity Relationship (SAR) Considerations
- Piperazine Substituents : Bulkier groups (e.g., isopropyl) may improve target binding via hydrophobic interactions but could reduce metabolic stability compared to methyl .
- Linker Flexibility : The propan-1-amine chain in the target compound likely balances flexibility and steric hindrance, optimizing interactions with hydrophilic and hydrophobic regions of targets.
- Aromatic Core : Pyridine’s electron-withdrawing nature may enhance hydrogen-bond acceptor capacity compared to pyrazole or cyclohexane systems .
Q & A
What are the most reliable synthetic routes for 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution or Buchwald-Hartwig coupling. For example:
- Step 1: Functionalize pyridine at the 3-position with a propan-1-amine moiety via reductive amination or alkylation.
- Step 2: Introduce the 4-isopropylpiperazine group at the 6-position of pyridine using a palladium-catalyzed cross-coupling reaction (e.g., with cesium carbonate as a base and copper(I) bromide as a catalyst) .
- Optimization: Control temperature (35–140°C), solvent choice (DMSO or ethanol), and catalyst loading to improve yield. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or preparative TLC ensures purity .
How do structural modifications (e.g., substituents on the piperazine ring) influence the compound’s biological activity?
Answer:
Comparative studies of analogs (e.g., 6-(4-methylpiperazin-1-yl)pyridin-3-amine) reveal that:
- 4-Isopropyl group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for neuropharmacological applications .
- Methoxy/ethoxy substitutions : Alter electronic properties, affecting receptor binding (e.g., antimicrobial or enzyme inhibition activity) .
- Methodology : Synthesize analogs via substituent-specific reactions (e.g., alkylation for methyl groups, nucleophilic substitution for halides) and screen using in vitro assays (e.g., enzyme inhibition, receptor binding) .
What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?
Answer:
- 1H/13C NMR : Confirm amine proton environments (δ 1.0–3.0 ppm) and aromatic pyridine signals (δ 7.0–9.0 ppm). Compare with computed spectra for validation .
- HRMS : Verify molecular weight (e.g., m/z 215 [M+H]+ for intermediates) .
- IR : Identify amine N-H stretches (~3298 cm⁻¹) and piperazine C-N vibrations .
- Ambiguities : Overlapping peaks in NMR can be resolved via 2D experiments (COSY, HSQC). Contradictions between predicted and observed data may require re-evaluation of synthetic intermediates .
How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
- Standardized assays : Repeat studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
- Meta-analysis : Compare data across analogs (e.g., antimicrobial activity of pyridine-piperazine derivatives) to identify trends .
- Computational modeling : Use molecular docking to predict binding affinities and rationalize discrepancies (e.g., piperazine ring interactions with enzyme active sites) .
What strategies are recommended for improving the compound’s stability and solubility in pharmacological studies?
Answer:
- Salt formation : Hydrochloride salts (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride) enhance aqueous solubility .
- Prodrug design : Introduce ester or amide groups at the amine moiety for controlled release .
- Excipient screening : Use surfactants (e.g., Tween-80) or cyclodextrins in formulation studies to improve bioavailability .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
- Challenge 1 : Low yields in cross-coupling steps due to catalyst deactivation.
- Challenge 2 : Purification difficulties with polar byproducts.
How can the compound’s mechanism of action be elucidated in neuropharmacological contexts?
Answer:
- In vitro : Perform radioligand binding assays (e.g., for serotonin/dopamine receptors) and calcium flux assays in neuronal cell lines .
- In vivo : Use knockout mouse models to assess behavioral effects (e.g., locomotor activity, anxiety tests) .
- Target identification : Employ affinity chromatography or click chemistry to isolate protein targets .
What computational tools are recommended for predicting the compound’s ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
